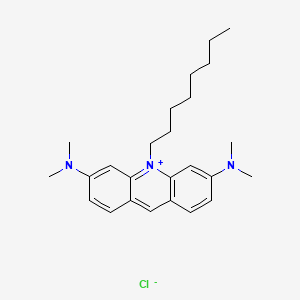
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride is a synthetic organic compound belonging to the acridine family. Acridine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two dimethylamino groups and an octyl chain attached to the acridine core, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride typically involves multiple stepsThe reaction conditions often include the use of strong bases, solvents like N-Methyl-2-pyrrolidone, and elevated temperatures to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like iodine, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a variety of substituted acridine compounds .
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye and a reagent in various chemical reactions.
Biology: The compound is employed in DNA intercalation studies and as a staining agent for nucleic acids.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10-octylacridin-10-ium chloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes . The compound may also interact with various enzymes and proteins involved in DNA repair and replication, further enhancing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in DNA staining.
Amsacrine: An anticancer agent that also intercalates with DNA and inhibits topoisomerase enzymes.
Uniqueness
This compound is unique due to its specific structural features, including the octyl chain and dimethylamino groups, which enhance its solubility and biological activity. These features make it a versatile compound for various applications, distinguishing it from other acridine derivatives.
Propriétés
Numéro CAS |
88598-46-3 |
|---|---|
Formule moléculaire |
C25H36ClN3 |
Poids moléculaire |
414.0 g/mol |
Nom IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-10-octylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C25H36N3.ClH/c1-6-7-8-9-10-11-16-28-24-18-22(26(2)3)14-12-20(24)17-21-13-15-23(27(4)5)19-25(21)28;/h12-15,17-19H,6-11,16H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
BAFQQGWQGVWFDU-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


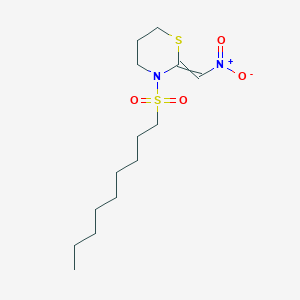
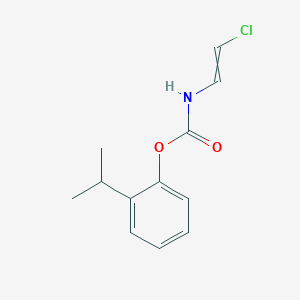
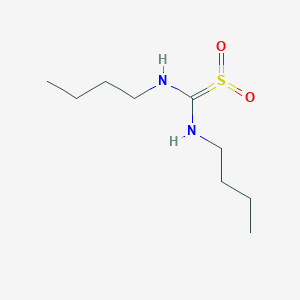
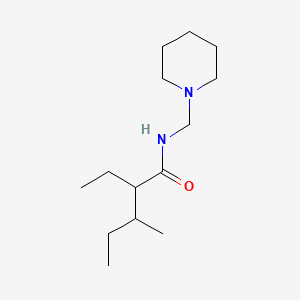
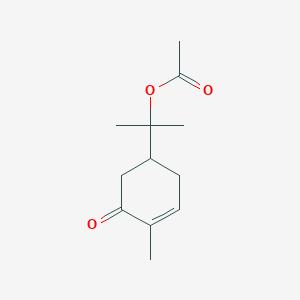
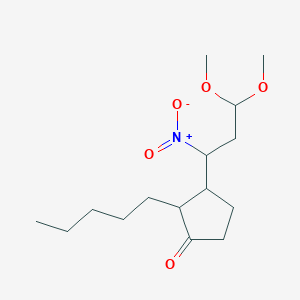
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
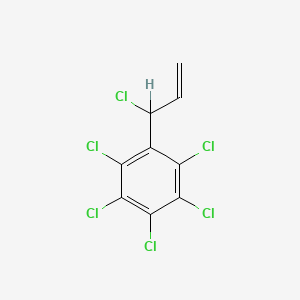

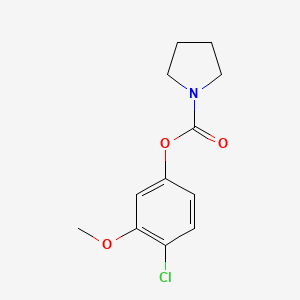
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
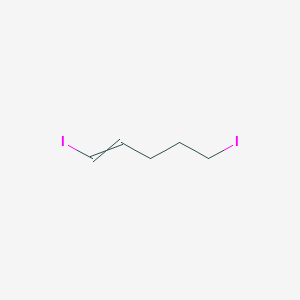
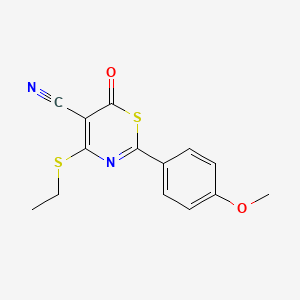
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
